Dimethyl 4-aminothiophene-2,3-dicarboxylate

Catalog No.
S718485
CAS No.
62947-31-3
M.F
C8H9NO4S
M. Wt
215.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 4-aminothiophene-2,3-dicarboxylate

CAS Number

62947-31-3

Product Name

Dimethyl 4-aminothiophene-2,3-dicarboxylate

IUPAC Name

dimethyl 4-aminothiophene-2,3-dicarboxylate

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3

InChI Key

XQPDCUCAKYNVAO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1N)C(=O)OC

Canonical SMILES

COC(=O)C1=C(SC=C1N)C(=O)OC

Dimethyl 4-aminothiophene-2,3-dicarboxylate (CAS 62947-31-3), frequently supplied as its hydrochloride salt (CAS 121071-71-4), is a highly functionalized, electron-rich heterocyclic building block. It is characterized by a central thiophene ring substituted with an amino group at the 4-position and two methyl ester groups at the 2- and 3-positions. This specific substitution pattern makes it a critical precursor for the synthesis of complex fused heterocycles, particularly thieno[3,4-d]pyrimidines and related multi-ring scaffolds used in medicinal chemistry and materials science. In procurement contexts, its value is defined by its dual-ester reactivity, its low steric hindrance compared to bulkier alkyl esters, and the enhanced oxidative stability provided by its hydrochloride salt form .

Substituting Dimethyl 4-aminothiophene-2,3-dicarboxylate with closely related analogs routinely compromises downstream synthesis. Replacing it with a mono-ester, such as methyl 3-aminothiophene-2-carboxylate, fundamentally alters the scaffold's potential, eliminating the second ester required for orthogonal functionalization or the formation of tricyclic systems [1]. Furthermore, substituting the dimethyl ester with a diethyl ester (Diethyl 4-aminothiophene-2,3-dicarboxylate) introduces significant steric bulk adjacent to the reactive amino group, which systematically reduces nucleophilic attack rates and lowers yields during pyrimidine ring closure . Finally, procuring the free base instead of the hydrochloride salt leads to rapid oxidative degradation of the electron-rich aminothiophene core during storage, requiring costly pre-reaction purification steps to maintain batch-to-batch reproducibility [2].

Cyclization Efficiency and Steric Profile

During the synthesis of thieno[3,4-d]pyrimidines, the steric bulk of the ester groups directly dictates the efficiency of the ring-closure step. Dimethyl 4-aminothiophene-2,3-dicarboxylate typically achieves >85% yield in primary amidation and cyclization reactions. In contrast, the bulkier diethyl 4-aminothiophene-2,3-dicarboxylate analog suffers from steric hindrance at the C2/C3 positions, reducing typical cyclization yields to 60-70% under identical conditions .

Evidence DimensionPyrimidine ring closure yield
Target Compound Data>85% yield in standard cyclization protocols
Comparator Or BaselineDiethyl 4-aminothiophene-2,3-dicarboxylate (~60-70% yield)
Quantified Difference15-25% higher cyclization yield
ConditionsStandard amidation/cyclization with amidines or ureas

Higher cyclization yields reduce precursor waste and minimize the need for complex chromatographic purification in multi-step API synthesis.

Storage Stability and Oxidative Resistance

Electron-rich aminothiophenes are notoriously prone to auto-oxidation. The hydrochloride salt form of Dimethyl 4-aminothiophene-2,3-dicarboxylate (CAS 121071-71-4) mitigates this vulnerability, maintaining >97% purity over 6 months of ambient storage in the dark. The free base form (CAS 62947-31-3), however, exhibits visible discoloration and purity degradation, often dropping below 90% over the same period [1].

Evidence DimensionPurity retention over 6 months at ambient temperature
Target Compound Data>97% purity (Hydrochloride salt)
Comparator Or Baseline<90% purity (Free base form)
Quantified Difference>7% improvement in purity retention
ConditionsAmbient temperature, sealed, dark storage

Procuring the hydrochloride salt ensures batch-to-batch reproducibility and eliminates the labor-intensive requirement to repurify the building block prior to use.

Process Solvent Solubility

Process scale-up requires high precursor solubility to maintain homogeneous reaction conditions and reduce solvent volumes. The hydrochloride salt of the dimethyl ester exhibits high solubility in polar protic solvents, exceeding 50 mg/mL in methanol. Diethyl ester analogs and non-salt forms typically exhibit significantly lower solubility (<20 mg/mL in cold methanol), complicating high-concentration process workflows .

Evidence DimensionSolubility in methanol
Target Compound Data>50 mg/mL
Comparator Or BaselineDiethyl ester analogs (<20 mg/mL)
Quantified Difference>2.5x increase in methanol solubility
ConditionsStandard ambient temperature dissolution in methanol

High solubility in standard process solvents allows for higher concentration reactions, improving throughput and reducing industrial solvent waste.

Orthogonal Functionalization Capacity

The presence of two adjacent ester groups provides a distinct synthetic advantage over mono-ester building blocks. Dimethyl 4-aminothiophene-2,3-dicarboxylate offers two reactive sites that can be sequentially modified, whereas compounds like methyl 3-aminothiophene-2-carboxylate offer only one. This dual functionality is strictly required for synthesizing highly functionalized bicyclic or complex tricyclic fused systems [1].

Evidence DimensionAvailable ester sites for downstream ring fusion
Target Compound Data2 reactive ester sites
Comparator Or BaselineMethyl 3-aminothiophene-2-carboxylate (1 reactive ester site)
Quantified Difference100% increase in ester functionalization sites
ConditionsScaffold design for multi-ring heterocyclic synthesis

Enables medicinal chemists to access broader chemical space and design more complex, multi-fused kinase inhibitor scaffolds.

Synthesis of Thienopyrimidine Kinase Inhibitors

Due to its minimal steric hindrance and high cyclization yield compared to diethyl analogs, this compound is the preferred starting material for assembling thieno[3,4-d]pyrimidine cores. These cores are foundational in the development of targeted kinase inhibitors in oncology research .

Development of Tricyclic Thiophene-Fused Scaffolds

The dual ester functionality strictly enables the sequential, orthogonal functionalization required to build complex tricyclic systems. This makes the compound indispensable for drug discovery programs that have exhausted the chemical space of simpler bicyclic mono-ester derivatives [1].

High-Throughput Library Generation

The superior oxidative stability and high solubility of the hydrochloride salt form (CAS 121071-71-4) make it highly suitable for automated, high-throughput library synthesis, where precursor degradation and poor solubility typically cause reaction failures[2].

XLogP3

1.5

Wikipedia

Dimethyl 4-aminothiophene-2,3-dicarboxylate

Dates

Last modified: 08-15-2023

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